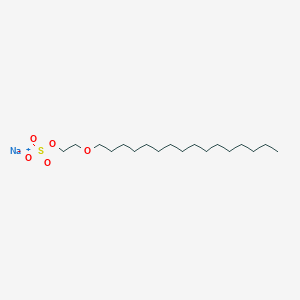

Sodium 2-hexadecyloxyethyl sulfate

Beschreibung

Eigenschaften

CAS-Nummer |

14858-54-9 |

|---|---|

Molekularformel |

C18H37NaO5S |

Molekulargewicht |

388.5 g/mol |

IUPAC-Name |

sodium;2-hexadecoxyethyl sulfate |

InChI |

InChI=1S/C18H38O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-17-18-23-24(19,20)21;/h2-18H2,1H3,(H,19,20,21);/q;+1/p-1 |

InChI-Schlüssel |

SRGOZMJZADWWPU-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |

Isomerische SMILES |

CCCCCCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

CCCCCCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |

Andere CAS-Nummern |

68187-52-0 14858-54-9 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Findings and Limitations

- Advantages of this compound : The ethoxy group improves solubility and interfacial activity compared to linear alkyl sulfates.

- Limitations : Lack of direct thermochemical data (e.g., phase properties, enthalpy) from the evidence; inferences rely on analogs like sodium sulfate (ΔfH° = -1,427 kJ/mol for solid phase) .

- Research Gaps : CMC, biodegradability, and chronic toxicity data for this compound are needed for comprehensive evaluation.

Vorbereitungsmethoden

Ethoxylation of 1-Hexadecanol Followed by Sulfation

The most common approach involves two sequential reactions: ethoxylation of 1-hexadecanol to form 2-hexadecyloxyethanol, followed by sulfation of the terminal hydroxyl group.

Ethoxylation Step

1-Hexadecanol is reacted with ethylene oxide in the presence of a basic catalyst (e.g., potassium hydroxide) to form 2-hexadecyloxyethanol. This reaction typically proceeds under anhydrous conditions at elevated temperatures (80–120°C) to prevent polymerization of ethylene oxide.

Example Protocol

Sulfation Step

The terminal hydroxyl group of 2-hexadecyloxyethanol is sulfated using chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3) complexes.

Example Protocol

-

Reactants : 2-Hexadecyloxyethanol (100 g), chlorosulfonic acid (1.1 equiv).

-

Conditions : 0–5°C in dichloromethane, stirred for 2 hours.

-

Neutralization : The sulfated intermediate is neutralized with 10% aqueous NaOH to pH 7–8, yielding the sodium salt.

Key Considerations

Direct Sulfation of Pre-Formed 2-Hexadecyloxyethanol

For commercially available 2-hexadecyloxyethanol, direct sulfation simplifies the synthesis.

Sulfation Using SO3-Pyridine Complex

Sulfur trioxide complexes offer controlled reactivity, minimizing side reactions.

Example Protocol

Characterization Data

-

1H NMR (CDCl3) : δ 3.70–3.65 (m, 2H, -CH2-OSO3Na), 3.50 (t, J = 6.6 Hz, 2H, -O-CH2-C15H31), 1.25 (broad, 28H, alkyl chain), 0.88 (t, J = 6.8 Hz, 3H, terminal -CH3).

Reaction Optimization and Conditions

Temperature and Solvent Effects

| Parameter | Ethoxylation Optimal Range | Sulfation Optimal Range |

|---|---|---|

| Temperature | 80–120°C | 0–25°C |

| Solvent | n-Heptane/THF | Dichloromethane/THF |

| Catalyst | KOH (2–5% w/w) | Pyridine/SO3 complex |

Yield and Purity Enhancements

-

Ethoxylation : Excess ethylene oxide (1.2–1.5 equiv) drives the reaction to >90% conversion.

-

Sulfation : A slight excess of SO3 (1.05 equiv) ensures complete sulfation without over-sulfation.

Purification and Characterization

Purification Techniques

Analytical Methods

-

FT-IR : Peaks at 1250 cm⁻¹ (S=O stretch) and 1050 cm⁻¹ (C-O-SO3 stretch) confirm sulfation.

-

HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), retention time ~12 min.

Industrial-Scale Production Considerations

Continuous Ethoxylation Reactors

Tubular reactors with inline ethylene oxide injection enable scalable ethoxylation, reducing batch-to-batch variability.

Challenges and Troubleshooting

Common Issues

| Issue | Cause | Solution |

|---|---|---|

| Low ethoxylation yield | Moisture in reactants | Use molecular sieves for solvent drying |

| Sulfation by-products | Excess SO3 | Precise stoichiometric control |

Q & A

Q. How is the molecular structure of sodium 2-hexadecyloxyethyl sulfate characterized, and what techniques confirm its elemental composition?

The compound’s structure includes a hexadecyloxyethyl chain linked to a sulfate group, forming an anionic surfactant. Elemental analysis via techniques like combustion analysis or X-ray photoelectron spectroscopy (XPS) quantifies its composition: C (53.14%), H (9.24%), Na (7.27%), S (10.13%), and O (20.22%). Structural confirmation is achieved using nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR) to identify alkyl chains and sulfate groups .

Q. What analytical methods are suitable for quantifying this compound in aqueous solutions?

High-resolution time-of-flight aerosol mass spectrometry (HR-ToF-AMS) is effective for ion fragmentation analysis. For example, monitoring SO₃⁺ (m/z=79.96) and organic ion ratios can differentiate its concentration in mixed systems with sodium sulfate. Adjusting ion ratios (e.g., SO₃⁺ reduction with increasing surfactant concentration) allows quantification in complex matrices .

Q. How does the surfactant behavior of this compound compare to sodium dodecyl sulfate (SDS)?

Critical aggregation concentration (CAC) and micelle formation can be studied using surface tension, conductivity, and viscosity measurements. Unlike SDS, the longer hexadecyl chain and ethoxy group in this compound enhance hydrophobic interactions, lowering CAC and improving stability in nonpolar systems. Comparative studies require temperature-controlled experiments (e.g., 30°C) and surfactant-polymer interaction assays .

Advanced Research Questions

Q. What mechanistic role does this compound play in catalyzing hydrolysis reactions, and how do structural modifications affect efficiency?

The surfactant acts as a micellar catalyst, increasing hydrolysis rates of substrates like 2-(substituted phenoxy)tetrahydropyrans by 15–50×. Catalytic efficiency depends on micelle-substrate binding and the surfactant’s ability to stabilize transition states. Introducing a methyl group at the hexadecyl chain’s 1-position disrupts micelle formation, reducing efficacy. Kinetic studies (e.g., activation energy calculations) and comparative assays with nonionic surfactants are critical .

Q. How can researchers design experiments to study interactions between this compound and hydrophobic polymers?

Use surface tension and conductivity titrations to determine CAC and polymer saturation points (psp). For example, mixing with ethyl(hydroxyethyl)cellulose (EHEC) and monitoring conductivity changes reveals cooperative association without specific binding. Viscosity measurements further elucidate micelle-polymer network formation .

Q. How should researchers resolve contradictions in data related to surfactant concentration effects on reaction kinetics?

Contradictions may arise from ion suppression in mixed systems (e.g., SO₃⁺ signal reduction in HR-ToF-AMS). Validate results using complementary techniques like liquid chromatography-mass spectrometry (LC-MS) to isolate surfactant contributions. Statistical tools (e.g., ANOVA) and pH-controlled experiments (e.g., pH 6, 25°C) minimize variability .

Q. What experimental approaches quantify the impact of ethoxylation degree on physicochemical properties?

Synthesize derivatives with varying ethoxy units and compare properties:

- Solubility : Cloud point measurements in aqueous/organic solvents.

- Foaming : Ross-Miles foam test under standardized conditions.

- Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures. Structural analogs (e.g., sodium trideceth sulfate) serve as benchmarks .

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.